2,2-Diphenyl-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide
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Overview
Description
2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound characterized by its unique structure, which includes both aromatic and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide typically involves the condensation of 2,4,6-trinitrobenzaldehyde with hydrazine derivatives, followed by acylation with 2,2-diphenylacetyl chloride. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitro and carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-N-((E)-phenyl{[(E)-(phenylsulfonyl)methyl]imino}methyl)hydrazinecarbothioamide
- 2,2-Diphenyl-N-((E)-phenyl{[(E)-(phenylsulfonyl)methyl]imino}methyl)hydrazinecarbothioamide
Uniqueness
2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide is unique due to its combination of aromatic and hydrazine functional groups, which confer specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack one or more of these functional groups.
Properties
Molecular Formula |
C23H18N6O8 |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(2,4,6-trinitrophenyl)methylidene]hydrazinyl]ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H18N6O8/c30-21(14-24-23(31)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16)26-25-13-18-19(28(34)35)11-17(27(32)33)12-20(18)29(36)37/h1-13,22H,14H2,(H,24,31)(H,26,30)/b25-13+ |
InChI Key |
HVNMHZRZLDIYTM-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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